Swelyyplranl-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

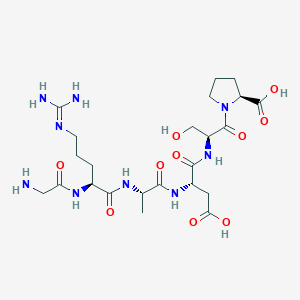

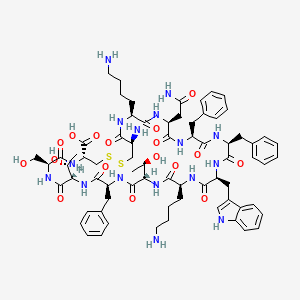

Le composé SWELYYPLRANL-NH2 est un peptide connu pour son rôle d'antagoniste de la E-cadhérine et de la N-cadhérine. Ces cadhérines sont cruciales pour l'adhésion cellulaire dans les tissus épithéliaux. La séquence peptidique est Sérine-Tryptophane-Acide glutamique-Leucine-Tyrosine-Tyrosine-Proline-Leucine-Arginine-Alanine-Asparagine-Leucine-NH2 . Ce composé a été largement étudié pour sa capacité à inhiber l'agrégation cellulaire et à promouvoir la délivrance de médicaments à travers les barrières de perméabilité épithéliale et endothéliale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de SWELYYPLRANL-NH2 implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement par une série d'étapes de couplage et de déprotection. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : La production industrielle de This compound suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et le rendement. L'utilisation de réactifs de haute pureté et de mesures rigoureuses de contrôle qualité garantit la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : SWELYYPLRANL-NH2 subit principalement des interactions de liaison plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Il se lie aux domaines extracellulaires de la E-cadhérine et de la N-cadhérine, inhibant ainsi leur fonction .

Réactifs et conditions communs : Le peptide est généralement utilisé en solutions aqueuses ou dans du diméthylsulfoxyde (DMSO) pour les tests biologiques. Les interactions de liaison sont étudiées dans des conditions physiologiques, souvent dans des milieux de culture cellulaire .

Principaux produits formés : Le principal résultat de l'interaction entre This compound et les cadhérines est l'inhibition de l'adhésion cellulaire, conduisant à des changements dans le comportement cellulaire et les voies de signalisation .

Applications de la recherche scientifique

Chimie : En chimie, This compound est utilisé pour étudier les aspects structurels et fonctionnels de l'adhésion cellulaire médiée par la cadhérine. Il sert d'outil pour disséquer les interactions moléculaires impliquées dans l'adhésion cellulaire .

Biologie : En recherche biologique, ce peptide est utilisé pour étudier le rôle des cadhérines dans divers processus cellulaires, notamment le développement embryonnaire, la morphogenèse des tissus et les métastases cancéreuses .

Médecine : En médecine, This compound a des applications thérapeutiques potentielles dans le traitement du cancer. En inhibant l'adhésion cellulaire médiée par la cadhérine, il peut empêcher les cellules tumorales de métastaser .

Industrie : Dans l'industrie pharmaceutique, This compound est utilisé pour améliorer la délivrance de médicaments à travers les barrières épithéliales et endothéliales. Sa capacité à moduler l'adhésion cellulaire en fait un outil précieux pour améliorer la biodisponibilité des agents thérapeutiques .

Mécanisme d'action

This compound : exerce ses effets en se liant aux domaines extracellulaires de la E-cadhérine et de la N-cadhérine, empêchant ces protéines de médiatiser l'adhésion cellulaire. Cette perturbation de la fonction de la cadhérine conduit à des changements dans les voies de signalisation cellulaire, notamment la phosphorylation du transducteur de signal et de l'activateur de la transcription 3 (STAT3) et des altérations de l'expression des gènes liés à la pluripotence .

Applications De Recherche Scientifique

Chemistry: In chemistry, SWELYYPLRANL-NH2 is used to study the structural and functional aspects of cadherin-mediated cell adhesion. It serves as a tool to dissect the molecular interactions involved in cell-cell adhesion .

Biology: In biological research, this peptide is employed to investigate the role of cadherins in various cellular processes, including embryonic development, tissue morphogenesis, and cancer metastasis .

Medicine: In medicine, This compound has potential therapeutic applications in cancer treatment. By inhibiting cadherin-mediated cell adhesion, it may prevent tumor cells from metastasizing .

Industry: In the pharmaceutical industry, This compound is used to enhance drug delivery across epithelial and endothelial barriers. Its ability to modulate cell adhesion makes it a valuable tool for improving the bioavailability of therapeutic agents .

Mécanisme D'action

SWELYYPLRANL-NH2: exerts its effects by binding to the extracellular domains of E-cadherin and N-cadherin, preventing these proteins from mediating cell-cell adhesion. This disruption of cadherin function leads to changes in cell signaling pathways, including the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and alterations in the expression of pluripotency-related genes .

Comparaison Avec Des Composés Similaires

Composés similaires:

H-SWELYYPLRANL-NH2 : Un autre peptide avec une séquence et une fonction similaires.

Unicité : SWELYYPLRANL-NH2 est unique dans son activité antagoniste double contre la E-cadhérine et la N-cadhérine. Cette double activité en fait un outil polyvalent pour étudier la fonction de la cadhérine et pour des applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C73H106N18O18 |

|---|---|

Poids moléculaire |

1523.7 g/mol |

Nom IUPAC |

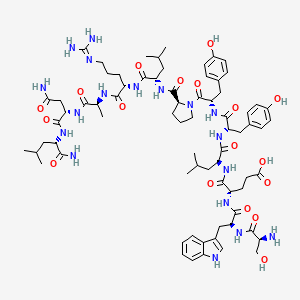

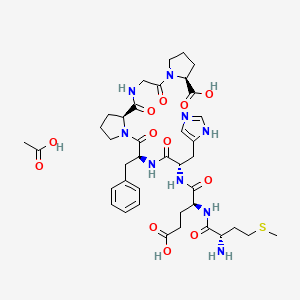

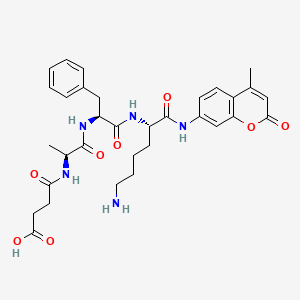

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C73H106N18O18/c1-37(2)28-51(61(76)98)84-70(107)56(34-59(75)95)85-62(99)40(7)81-64(101)49(14-10-26-79-73(77)78)82-66(103)53(30-39(5)6)89-71(108)58-15-11-27-91(58)72(109)57(32-42-18-22-45(94)23-19-42)90-68(105)54(31-41-16-20-44(93)21-17-41)88-67(104)52(29-38(3)4)87-65(102)50(24-25-60(96)97)83-69(106)55(86-63(100)47(74)36-92)33-43-35-80-48-13-9-8-12-46(43)48/h8-9,12-13,16-23,35,37-40,47,49-58,80,92-94H,10-11,14-15,24-34,36,74H2,1-7H3,(H2,75,95)(H2,76,98)(H,81,101)(H,82,103)(H,83,106)(H,84,107)(H,85,99)(H,86,100)(H,87,102)(H,88,104)(H,89,108)(H,90,105)(H,96,97)(H4,77,78,79)/t40-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |

Clé InChI |

IUFAAWPVHIXXCQ-ZZLSJORXSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CO)N |

SMILES canonique |

CC(C)CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861792.png)

![[4-Acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate](/img/structure/B10861797.png)

![9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one](/img/structure/B10861829.png)